molecular formula C10H13N3O B011423 1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one CAS No. 102616-97-7

1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B011423
M. Wt: 191.23 g/mol
InChI Key: NAUHFOHIKNZHHH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered ring compound with two non-adjacent nitrogen atoms . It is a key component in many important biological molecules, including histamine .


Synthesis Analysis

Imidazole compounds can be synthesized through a variety of methods. For example, one method involves the reaction of glyoxal, formaldehyde, and ammonia . Another method involves the copper-catalyzed multicomponent reaction .


Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring with two non-adjacent nitrogen atoms . The presence of nitrogen in the ring contributes to its aromaticity and reactivity.


Chemical Reactions Analysis

Imidazole compounds can undergo various chemical reactions. For instance, they can react with hydroxyl radicals in atmospheric oxidation reactions . They can also participate in copper-catalyzed multicomponent reactions .


Physical And Chemical Properties Analysis

Imidazole has a molecular weight of 68.0773 . It is a versatile intermediate with a variety of applications, including as a hardener or accelerator in epoxy systems .

Safety And Hazards

Safety data sheets provide information on the safety and hazards of chemical substances. For example, imidazolepropionic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole compounds have a wide range of applications and continue to be a topic of research. For example, they are being studied for their potential use in the construction of metal–organic frameworks (MOFs) for proton conduction research .

properties

IUPAC Name

3-(propylamino)-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-2-7-11-13-9-6-4-3-5-8(9)12-10(13)14/h3-6,11H,2,7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUHFOHIKNZHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNN1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 2
1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 3
1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 4
1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 5
1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 6
1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one

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